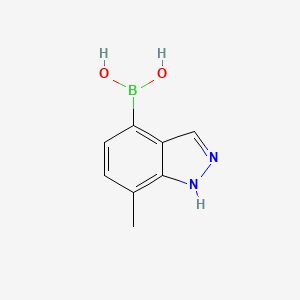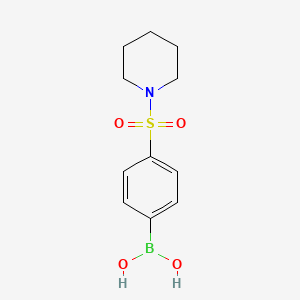
(4-((4H-1,2,4-トリアゾール-4-イル)カルバモイル)フェニル)ボロン酸塩酸塩
説明
The compound seems to be related to a class of compounds known as 1,2,4-triazoles . These compounds have been used in the synthesis of various coordination polymers . They have also been evaluated for their biological activities, including their potential as anticancer agents .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with varied metal salts under solvothermal conditions . The structures of the resulting compounds are typically determined by single X-ray crystal diffraction and further characterized by elemental analysis, IR, TGA, and PXRD .
Chemical Reactions Analysis
These compounds have been used in the synthesis of coordination polymers . Coordination polymers are a class of compounds with metal centers and organic ligands, which have been investigated for various applications .
科学的研究の応用
抗がん剤
1,2,4-トリアゾール誘導体、これは、化合物、を含み、抗がん剤として有望な結果を示しました . 例えば、特定の1,2,4-トリアゾール誘導体は、様々なヒト癌細胞株に対して細胞毒性を示しました . これらの化合物は、潜在的に癌の有効な治療法に開発することができます .
抗腫瘍活性
抗がん特性に加えて、1,2,4-トリアゾール誘導体は、抗腫瘍活性と関連付けられてきました . これは、それらが腫瘍の治療のための新しい薬物の開発で使用される可能性があることを示唆しています .
抗菌剤および抗真菌剤
1,2,4-トリアゾール誘導体は、抗菌および抗真菌特性を持つことが判明しました . これは、それらが潜在的に新しい抗生物質および抗真菌薬の開発で使用される可能性があることを意味します .
抗炎症剤および鎮痛剤
いくつかの1,2,4-トリアゾール誘導体は、抗炎症および鎮痛効果を示しました . これは、それらが炎症と痛みの治療のための新しい薬物の開発で使用される可能性があることを示唆しています .
抗痙攣剤
1,2,4-トリアゾール誘導体は、抗痙攣活性と関連付けられてきました . これは、それらが潜在的に発作の治療のための新しい薬物の開発で使用される可能性があることを意味します .
抗ウイルス剤
1,2,4-トリアゾール誘導体は、抗ウイルス特性を示しました . これは、それらが新しい抗ウイルス薬の開発で使用される可能性があることを示唆しています .
抗リーシュマニア剤
いくつかの1,2,4-トリアゾール誘導体は、抗リーシュマニア効果を示しました . これは、それらがリーシュマニア症の治療のための新しい薬物の開発で使用される可能性があることを意味します .
カリウムチャネル活性化剤
1,2,4-トリアゾール誘導体は、カリウムチャネルの活性化と関連付けられてきました . これは、それらがカリウムチャネルの活性化から利益を得ることができる状態のための新しい薬物の開発で使用される可能性があることを示唆しています .
作用機序
The mechanism of action of (4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloride((4H-1,2,(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloridetriazol-(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochlorideyl)carbamoyl)phenylboronic acid hydrochloride is not well understood. However, it is believed that the boron atom in the molecule is responsible for its ability to interact with and bind to certain proteins and enzymes. This binding can lead to changes in the activity of the proteins or enzymes, and can affect their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloride((4H-1,2,(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloridetriazol-(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochlorideyl)carbamoyl)phenylboronic acid hydrochloride are not well understood. However, it has been suggested that the molecule may have some effect on the activity of certain enzymes and proteins. Additionally, it has been used in the study of enzyme kinetics, as well as in the study of protein-ligand interactions.
実験室実験の利点と制限
The advantages of using (4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloride((4H-1,2,(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloridetriazol-(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochlorideyl)carbamoyl)phenylboronic acid hydrochloride in laboratory experiments include its high solubility in water, ethanol, and methanol, its low volatility, and its stability in a wide range of pH values. Additionally, it is relatively easy to synthesize and can be used as a reagent in the synthesis of various compounds.
The main limitation of using (4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloride((4H-1,2,(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloridetriazol-(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochlorideyl)carbamoyl)phenylboronic acid hydrochloride in laboratory experiments is its lack of specificity. The molecule is not very selective and can interact with and bind to a wide range of proteins and enzymes. Additionally, its mechanism of action is not well understood, so it is difficult to predict the effects it may have on the activity of certain proteins and enzymes.
将来の方向性
For the use of ((4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloride((4H-1,2,(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochlorideTriazol-(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochlorideyl)carbamoyl)phenyl)boronic acid hydrochloride((4H-1,2,((4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloride((4H-1,2,(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochlorideTriazol-(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochlorideyl)carbamoyl)phenyl)boronic acid hydrochloridetriazol-((4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloride((4H-1,2,(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochlorideTriazol-(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochlorideyl)carbamoyl)phenyl)boronic acid hydrochlorideyl)carbamoyl)phenylboronic acid hydrochloride include further research into its mechanism of action and its potential applications in the synthesis of various compounds. Additionally, further research could be done to explore its potential use as a ligand in coordination chemistry and its potential use in the study of enzyme kinetics and protein-ligand interactions. Finally, further research could be done to explore its potential therapeutic applications, such as its potential use as a drug or therapeutic agent.
特性
IUPAC Name |
[4-(1,2,4-triazol-4-ylcarbamoyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN4O3.ClH/c15-9(13-14-5-11-12-6-14)7-1-3-8(4-2-7)10(16)17;/h1-6,16-17H,(H,13,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWODWOBVITHOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NN2C=NN=C2)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657277 | |
| Record name | {4-[(4H-1,2,4-Triazol-4-yl)carbamoyl]phenyl}boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850568-29-5 | |
| Record name | {4-[(4H-1,2,4-Triazol-4-yl)carbamoyl]phenyl}boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



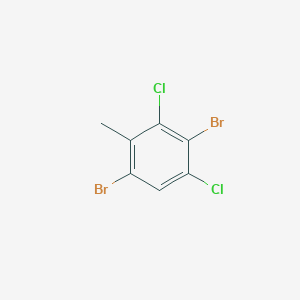

![1-[2-Chloro-4-(methylsulphonyl)phenyl]piperidine-3-carbohydrazide](/img/structure/B1386944.png)
![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-pyrrolidine-2-carboxylic acid](/img/structure/B1386945.png)
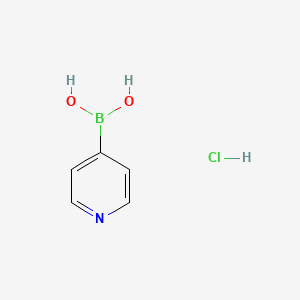
![1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1386950.png)
![Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate](/img/structure/B1386951.png)
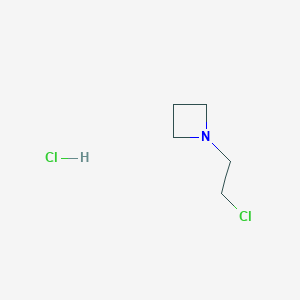
![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-2-carboxylic acid](/img/structure/B1386955.png)

